
N-Boc-(+/-)-aminohex-5-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-(+/-)-aminohex-5-enal is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group and an aldehyde functional group The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes
Mechanism of Action
Target of Action
The primary target of N-Boc-(+/-)-aminohex-5-enal is the amine group present in a wide range of biomolecules . This compound is used as a protective group for amines, especially in peptide chemistry .
Mode of Action
This compound, also known as di-tert-butyl pyrocarbonate [(Boc)2O], is used to introduce the tert-butyloxycarbonyl (Boc) group to amines . This reaction is typically conducted under either aqueous or anhydrous conditions, with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The introduction of the Boc group to amines is a fundamental transformation in organic synthesis, particularly in peptide chemistry . The Boc group is resistant to racemization during peptide synthesis, making this protocol more applicable in multistep reactions .
Pharmacokinetics
The Boc group increases the stability of amines towards a wide range of nucleophilic reagents and alkaline reaction conditions .
Result of Action
The result of the action of this compound is the formation of Boc-protected amines, amino acids, and peptides . These Boc-protected compounds can be easily converted into free amines . No competitive side-reactions such as formation of isocyanate, urea, oxazolidinone, and N,N-di-Boc derivatives were observed .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of a catalyst . For example, the use of a catalyst can lower the required reaction temperature . Additionally, the reaction can be conducted in a continuous flow reactor with a low-boiling solvent, which facilitates product separation and enhances efficiency and productivity relative to a batch process .
Biochemical Analysis
Biochemical Properties
N-Boc-(+/-)-aminohex-5-enal plays a role in biochemical reactions as a protecting group for amines, amino acids, and peptides . The Boc group in this compound is stable towards a wide range of nucleophilic reagents and alkaline reaction conditions .
Cellular Effects
The Boc group in this compound is known to be stable in various cellular conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group. The Boc group in this compound can be removed under certain conditions, revealing the amine, amino acid, or peptide for further reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is stable under a variety of conditions. The Boc group can be removed in a controlled manner when desired .
Metabolic Pathways
The Boc group in this compound can be removed under certain conditions, which may influence metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Boc-(+/-)-aminohex-5-enal typically involves the protection of an amino group with a Boc group followed by the introduction of an aldehyde functional group. One common method involves the reaction of hex-5-en-1-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) to form N-Boc-hex-5-en-1-amine. This intermediate is then oxidized using reagents like pyridinium chlorochromate (PCC) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale methods but are optimized for larger scales. These methods often involve continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can also enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-Boc-(+/-)-aminohex-5-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then react with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in pyridine.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane for Boc deprotection, followed by reaction with electrophiles such as acyl chlorides or alkyl halides.
Major Products Formed
Oxidation: N-Boc-(+/-)-aminohex-5-enoic acid.
Reduction: N-Boc-(+/-)-aminohex-5-en-1-ol.
Substitution: Various N-substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-Boc-(+/-)-aminohex-5-enal has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of amino acid derivatives and peptides.
Medicinal Chemistry: Employed in the design and synthesis of pharmaceutical compounds, especially those targeting specific enzymes or receptors.
Materials Science: Utilized in the development of novel materials with specific functional properties, such as polymers and coatings.
Biological Studies: Serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists/antagonists.
Comparison with Similar Compounds
Similar Compounds
N-Boc-hex-5-en-1-amine: Similar structure but lacks the aldehyde group.
N-Boc-aminohexanoic acid: Contains a carboxylic acid instead of an aldehyde.
N-Boc-aminohexanol: Contains a primary alcohol instead of an aldehyde.
Uniqueness
N-Boc-(+/-)-aminohex-5-enal is unique due to the presence of both a Boc-protected amino group and an aldehyde functional group. This combination allows for versatile reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. The ability to selectively modify either the amino or aldehyde group provides a high degree of synthetic flexibility.
Properties
IUPAC Name |
tert-butyl N-(1-oxohex-5-en-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-5-6-9(7-8-13)12-10(14)15-11(2,3)4/h5,8-9H,1,6-7H2,2-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRRVDYWVKZMFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(Cyclopentyloxy)phenyl]propan-1-amine](/img/structure/B2743467.png)

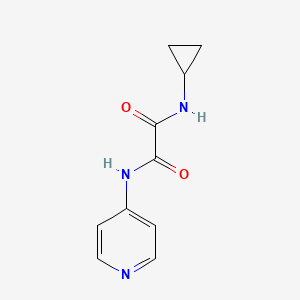
![5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B2743475.png)
![ethyl 3-(4-chlorophenyl)-5-(3,4-dimethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2743477.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2743478.png)
![(2E)-3-(4-chlorophenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2743480.png)
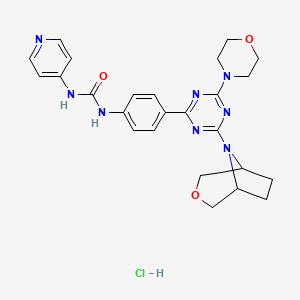
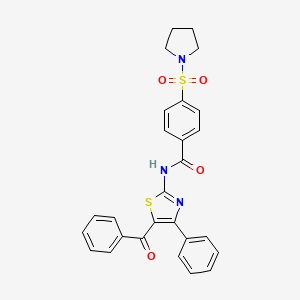
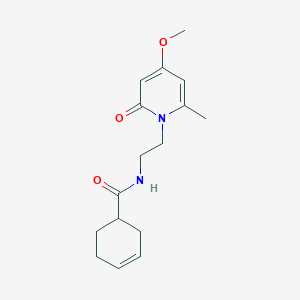
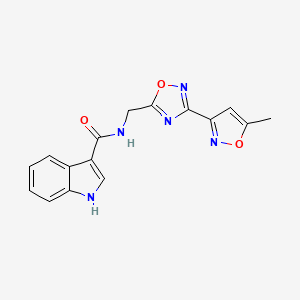
![4-(2-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride](/img/structure/B2743485.png)
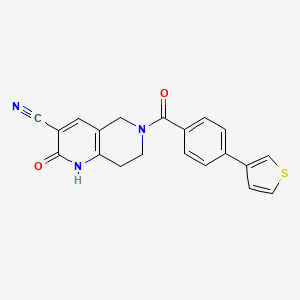
![4-ethyl-3-[2-(3-methoxyphenyl)ethyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2743489.png)
